2-(5-Methyl-2-oxo-2,3-dihydro-1,3,4-thiadiazol-3-yl)ethane-1-sulfonyl chloride
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Overview
Description
2-(5-Methyl-2-oxo-2,3-dihydro-1,3,4-thiadiazol-3-yl)ethane-1-sulfonyl chloride is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
The synthesis of 2-(5-Methyl-2-oxo-2,3-dihydro-1,3,4-thiadiazol-3-yl)ethane-1-sulfonyl chloride typically involves the reaction of 5-methyl-1,3,4-thiadiazol-2-one with ethane-1-sulfonyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at low temperatures to ensure high yield and purity .
Chemical Reactions Analysis
2-(5-Methyl-2-oxo-2,3-dihydro-1,3,4-thiadiazol-3-yl)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products. For example, oxidation with strong oxidizing agents can lead to the formation of sulfonic acids.
Scientific Research Applications
2-(5-Methyl-2-oxo-2,3-dihydro-1,3,4-thiadiazol-3-yl)ethane-1-sulfonyl chloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent, given its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 2-(5-Methyl-2-oxo-2,3-dihydro-1,3,4-thiadiazol-3-yl)ethane-1-sulfonyl chloride involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biological pathways, making it effective as an antimicrobial and anticancer agent .
Comparison with Similar Compounds
Similar compounds to 2-(5-Methyl-2-oxo-2,3-dihydro-1,3,4-thiadiazol-3-yl)ethane-1-sulfonyl chloride include other thiadiazole derivatives such as:
5-Methyl-1,3,4-thiadiazol-2-one: A precursor in the synthesis of the target compound.
1,3,4-Thiadiazole-2-thiol: Known for its antimicrobial properties.
2-Amino-1,3,4-thiadiazole: Used in the synthesis of various pharmaceuticals.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to other thiadiazole derivatives.
Properties
Molecular Formula |
C5H7ClN2O3S2 |
---|---|
Molecular Weight |
242.7 g/mol |
IUPAC Name |
2-(5-methyl-2-oxo-1,3,4-thiadiazol-3-yl)ethanesulfonyl chloride |
InChI |
InChI=1S/C5H7ClN2O3S2/c1-4-7-8(5(9)12-4)2-3-13(6,10)11/h2-3H2,1H3 |
InChI Key |
PSLKFDFLLIESTE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)S1)CCS(=O)(=O)Cl |
Origin of Product |
United States |
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